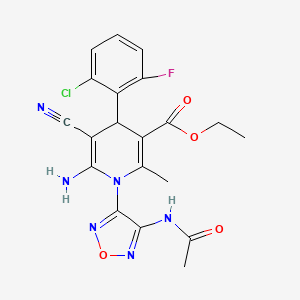![molecular formula C16H20N2O2 B4299688 2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE](/img/structure/B4299688.png)
2-{[6-(2-CYANOETHOXY)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]OXY}ETHYL CYANIDE
Overview
Description
3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile is an organic compound characterized by its unique structure, which includes a diynyl linkage and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile typically involves the reaction of 2,7-dimethylocta-3,5-diyne-2,7-diol with appropriate nitrile-containing reagents. One common method involves the use of vinyl bromide and 3-methyl butynol . The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted nitriles or alcohols.
Scientific Research Applications
3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,3’-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile involves its interaction with molecular targets through its nitrile and diynyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved may include nucleophilic addition and substitution reactions, which can alter the activity of biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylocta-3,5-diyne-2,7-diol: A precursor in the synthesis of 3,3’-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile.
3,5-Octadiyne-2,7-diol, 2,7-dimethyl-: Another related compound with similar structural features.
Uniqueness
3,3’-[(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile is unique due to its combination of diynyl and nitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
3-[7-(2-cyanoethoxy)-2,7-dimethylocta-3,5-diyn-2-yl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,19-13-7-11-17)9-5-6-10-16(3,4)20-14-8-12-18/h7-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCIAXFEJKYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC#CC(C)(C)OCCC#N)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4299612.png)
![3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4299618.png)
![5-methyl-2-[4-(trifluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4299624.png)
![3-[(3-METHYLPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299632.png)
![3-(2-PHENYLACETAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299651.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299656.png)

![5-[(2-ethylpiperidino)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4299665.png)
![N-(4-fluorophenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4299681.png)
![N-(4-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4299689.png)
![2'-hydroxy-1',2',6',10b'-tetrahydro-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinolin]-3'-one](/img/structure/B4299691.png)
![N-(2-BUTOXYPHENYL)-2-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4299694.png)
![1',3'-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4299706.png)
